

Principles of ^{13}C NMR for Aliphatic Linkers

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Compound of Interest

Compound Name: *Tert-butyl 11-aminoundecanoate*

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^{13}C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, making it possible to distinguish between different types of carbon atoms within a molecule. For aliphatic linkers, this means that individual methylene ($-\text{CH}_2-$), methine ($-\text{CH}-$), and methyl ($-\text{CH}_3$) groups can be identified and their position within the linker chain determined.

The chemical shift of a carbon atom in an aliphatic linker is primarily influenced by:

- Hybridization: sp^3 -hybridized carbons in simple alkanes typically resonate in the upfield region of the spectrum (approximately 0-50 ppm).[1]
- Electronegativity of Substituents: The presence of electronegative atoms (e.g., oxygen, nitrogen, halogens) attached to the aliphatic chain causes a significant downfield shift (to a higher ppm value) of the carbon signals. This effect is most pronounced for the carbon atom directly bonded to the heteroatom (the α -carbon) and diminishes with increasing distance (β and γ -carbons).[2][3][4]
- Steric Effects: The spatial arrangement of atoms, or stereochemistry, can also influence ^{13}C chemical shifts. Crowded environments can cause both upfield and downfield shifts depending on the specific interactions.[2][5]

Tabulated ^{13}C NMR Spectral Data

The following tables summarize the typical ^{13}C NMR chemical shift ranges for various types of aliphatic linkers. These values are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

Table 1: Simple Aliphatic Alkyl Chains

Carbon Environment	Chemical Shift (ppm)
Primary (R-CH ₃)	10 - 15
Secondary (R-CH ₂ -R)	16 - 25
Tertiary (R ₃ CH)	25 - 35
Quaternary (R ₄ C)	30 - 40

Data sourced from multiple chemical shift tables and organic chemistry resources.[\[6\]](#)

Table 2: Aliphatic Linkers with Heteroatom-Containing Functional Groups

Functional Group (R is an alkyl chain)	Carbon Atom	Chemical Shift (ppm)
Alcohol (R-CH ₂ -OH)	C-OH	50 - 65
Ether (R-CH ₂ -O-R')	C-O	57 - 80
Amine (R-CH ₂ -NH ₂)	C-N	37 - 45
Thiol (R-CH ₂ -SH)	C-S	20 - 35
Alkyl Halide (R-CH ₂ -Cl)	C-Cl	40 - 45
Alkyl Halide (R-CH ₂ -Br)	C-Br	25 - 35
Alkyl Halide (R-CH ₂ -I)	C-I	0 - 20

These are approximate ranges and can be influenced by the nature of the 'R' group and other nearby functionalities.[\[3\]](#)[\[6\]](#)

Table 3: Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are commonly used to improve the solubility and pharmacokinetic properties of drugs. The repeating ethylene glycol unit gives rise to a characteristic ^{13}C NMR signal.

Carbon Environment in PEG	Chemical Shift (ppm)
Main PEG chain (-O-CH ₂ -CH ₂ -O-)	~70
Terminal CH ₂ -OH	~61
CH ₂ adjacent to a carboxyl group (-CH ₂ -COOH)	~69
Carbonyl in a carboxyl group (-COOH)	~172

Specific chemical shifts can vary based on the molecular weight of the PEG and the nature of the end groups.^{[7][8][9]}

Experimental Protocols for ^{13}C NMR Data Acquisition

Acquiring high-quality ^{13}C NMR spectra is essential for accurate structural analysis. The following is a generalized protocol for the analysis of aliphatic linkers.

Sample Preparation

- Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for organic molecules include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ ((CD₃)₂SO).^[1] The choice of solvent can slightly influence chemical shifts.
- Concentration: Prepare a solution with a concentration typically ranging from 10 to 50 mg of the analyte in 0.5 to 0.7 mL of the deuterated solvent.
- Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ^{13}C NMR and is defined as 0.0 ppm.^[10] Often, the residual solvent peak is used as a secondary reference.

NMR Spectrometer Setup

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and sensitivity.
- Probe Tuning: The NMR probe should be tuned to the ^{13}C frequency.
- Locking and Shimming: The spectrometer's lock system is used to stabilize the magnetic field using the deuterium signal from the solvent. Shimming is performed to optimize the homogeneity of the magnetic field, which improves spectral resolution.

Data Acquisition Parameters

- Pulse Sequence: A standard single-pulse experiment with broadband proton decoupling is typically used for routine ^{13}C NMR.[11] This simplifies the spectrum by collapsing the carbon-proton couplings, resulting in a single peak for each unique carbon atom.
- Acquisition Time (AT): Typically set between 1 and 2 seconds.
- Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for protonated carbons. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for accurate integration.[12]
- Number of Scans (NS): Due to the low natural abundance of the ^{13}C isotope (1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.[13]
- Spectral Width (SW): A spectral width of approximately 250 ppm (from -10 to 240 ppm) is generally sufficient to cover the entire range of chemical shifts for organic molecules.

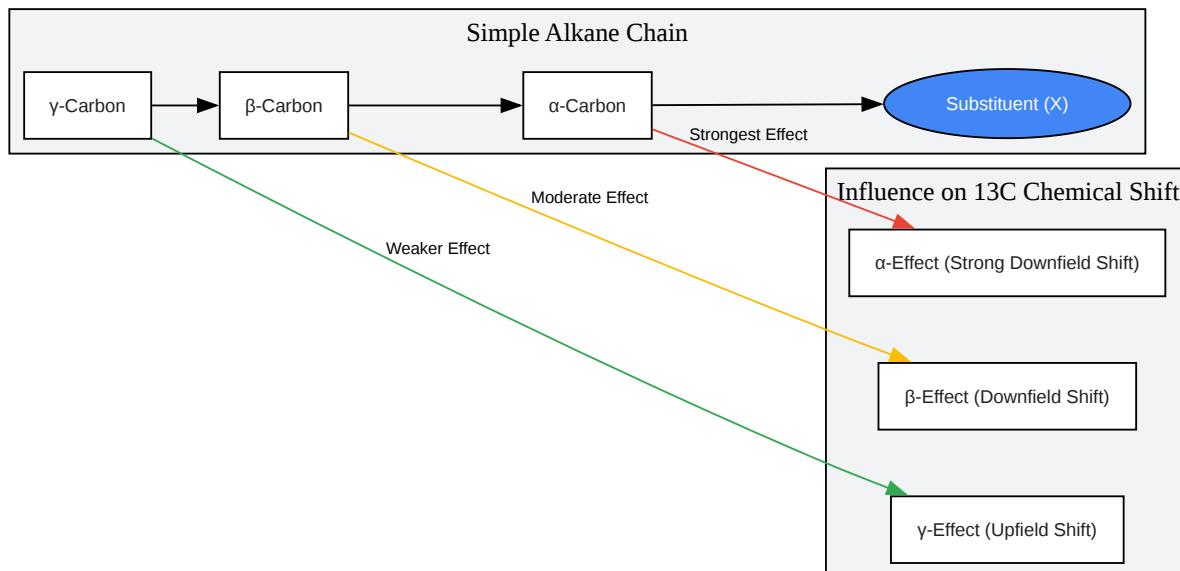
Data Processing

- Fourier Transform (FT): The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
- Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have a positive, absorptive lineshape.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.

- Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm or the residual solvent peak.

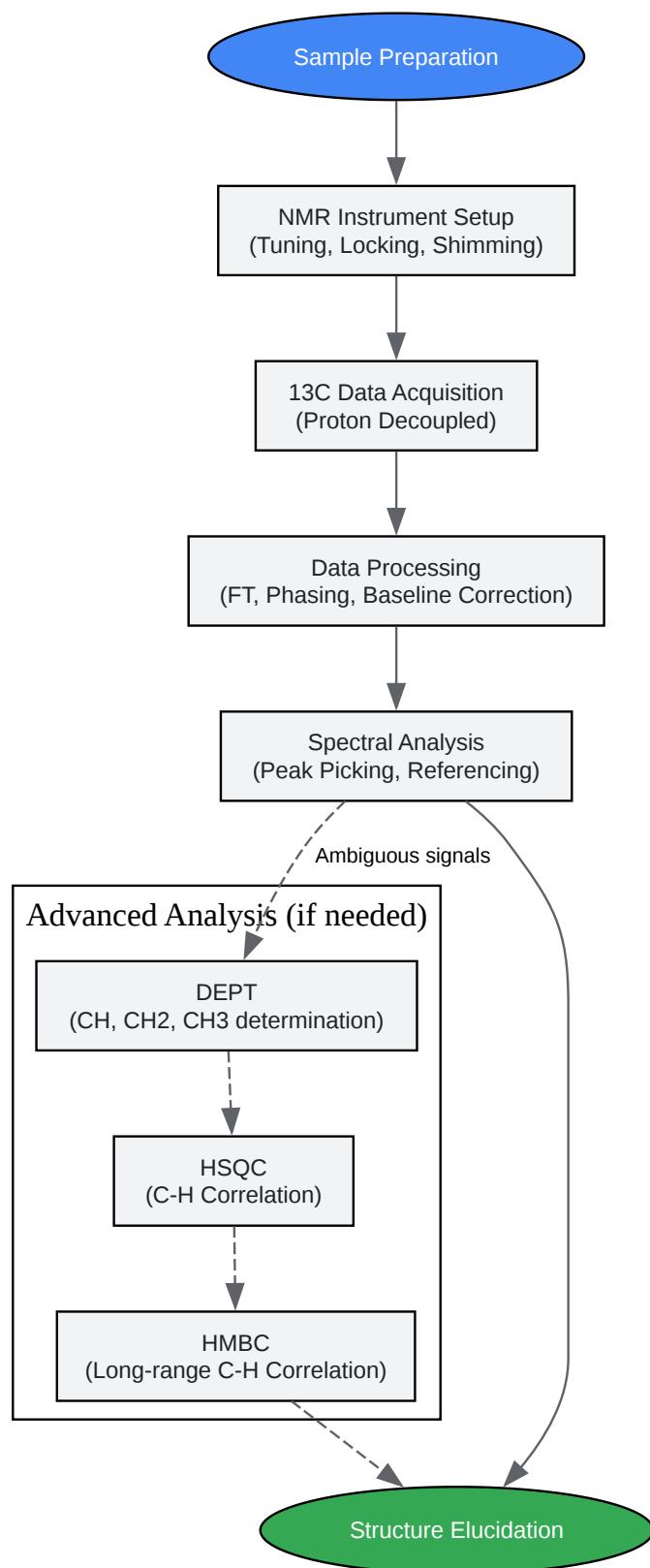
Visualization of Concepts

The following diagrams illustrate key concepts and workflows related to the ^{13}C NMR analysis of aliphatic linkers.



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Caption: Influence of a substituent on adjacent carbon chemical shifts.

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Caption: General workflow for ¹³C NMR data acquisition and analysis.

Advanced Techniques and Data Prediction

For complex aliphatic linkers or when unambiguous signal assignment is required, advanced NMR techniques can be employed:

- DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups, which can be invaluable for assigning signals in a crowded spectrum.[\[13\]](#)
- 2D NMR Spectroscopy:
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms with their directly attached protons, providing definitive C-H connectivity.[\[11\]](#)
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds, which helps to piece together the carbon skeleton.[\[13\]](#)

Furthermore, computational methods and software are increasingly used to predict ¹³C NMR spectra.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) These tools can be particularly useful for confirming structural assignments or for distinguishing between possible isomers.

By combining high-quality experimental data with a solid understanding of the principles governing ¹³C NMR chemical shifts, researchers can confidently elucidate the precise chemical structure of aliphatic linkers, which is a critical step in the development of new drugs and advanced materials.

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